BenchChemオンラインストアへようこそ!

2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide

Quinoline scaffold Structure-activity relationship Halogen substitution effect

The compound 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide (CAS 895638-75-2, molecular formula C24H16ClFN2O3, molecular weight 434.85 g/mol) is a fully synthetic member of the 4-oxo-1,4-dihydroquinoline acetamide class. Its structure integrates a 3-benzoyl-substituted 6-chloro-4-oxo-1,4-dihydroquinoline core linked via an N1-methylene bridge to an N-(4-fluorophenyl)acetamide side chain.

Molecular Formula C24H16ClFN2O3
Molecular Weight 434.85
CAS No. 895638-75-2
Cat. No. B2510685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide
CAS895638-75-2
Molecular FormulaC24H16ClFN2O3
Molecular Weight434.85
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F
InChIInChI=1S/C24H16ClFN2O3/c25-16-6-11-21-19(12-16)24(31)20(23(30)15-4-2-1-3-5-15)13-28(21)14-22(29)27-18-9-7-17(26)8-10-18/h1-13H,14H2,(H,27,29)
InChIKeyWWKMCLLPJWCKMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3-Benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide (CAS 895638-75-2): Structural and Pharmacological Baseline


The compound 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide (CAS 895638-75-2, molecular formula C24H16ClFN2O3, molecular weight 434.85 g/mol) is a fully synthetic member of the 4-oxo-1,4-dihydroquinoline acetamide class . Its structure integrates a 3-benzoyl-substituted 6-chloro-4-oxo-1,4-dihydroquinoline core linked via an N1-methylene bridge to an N-(4-fluorophenyl)acetamide side chain. Quinoline derivatives of this type are recognized in medicinal chemistry for their broad biological potential, including reported inhibitory activity against epidermal growth factor receptor tyrosine kinase (EGFR-TK), antimalarial effects, and antipsychotic activity . This compound is currently available from chemical suppliers for research and development purposes only, typically at ≥95% purity, and has not been registered as an approved therapeutic agent .

Why Generic Substitution Among 4-Oxo-1,4-dihydroquinoline Acetamides Is Not Advisable: The Case of CAS 895638-75-2


Despite sharing a common 4-oxo-1,4-dihydroquinoline scaffold, subtle modifications to the substitution pattern of quinoline acetamides can profoundly alter their biological target engagement, potency, and physicochemical properties [1]. For CAS 895638-75-2, the unique combination of a 6-chloro substituent on the quinoline ring, a 3-benzoyl group, and a para-fluorophenyl acetamide side chain creates an electronic and steric environment that cannot be replicated by close analogs such as CAS 866348-74-5 (6-fluoro, N-(4-chlorophenyl) swap) or CAS 1251647-56-9 (lacking the para-fluoro on the anilide ring) . In the broader quinoline acetamide class, a change in halogen substitution from chlorine to fluorine has been shown to alter EGFR-TK inhibitory IC50 values by several-fold in related structural series [2]. Therefore, substituting CAS 895638-75-2 with an in-class analog in a research or screening campaign carries a high risk of obtaining non-comparable results.

Quantitative Differentiation Evidence: CAS 895638-75-2 Versus Closest Structural Analogs


Structural Differentiation from the Nearest Isomeric Analog: Chlorine/Fluorine Positional Swap

CAS 895638-75-2 (C24H16ClFN2O3) is structurally differentiated from its closest commercially available analog, CAS 866348-74-5, by a positional halogen swap: the target compound bears a 6-chloro substituent on the quinoline core and a 4-fluorophenyl group on the acetamide side chain, whereas CAS 866348-74-5 carries a 6-fluoro substituent and a 4-chlorophenyl group . Although the two compounds share the same molecular formula and molecular weight (434.85 g/mol), the differing spatial distribution of halogen atoms alters computed electronic properties: the target compound's chlorine on the electron-rich quinoline ring changes local dipole moment and hydrogen-bond acceptor characteristics compared to the analog's fluorine at the same position. This distinction is critical because halogen substitution on the 4-oxo-1,4-dihydroquinoline scaffold has been shown to modulate both EGFR-TK binding affinity and cellular anticancer potency in related series [1].

Quinoline scaffold Structure-activity relationship Halogen substitution effect

EGFR Tyrosine Kinase Inhibitory Potential: Class-Level Benchmarking Against Published 4-Oxo-1,4-dihydroquinoline Derivatives

Although direct EGFR-TK IC50 data for CAS 895638-75-2 are not available in the peer-reviewed literature, structurally related 4-oxo-1,4-dihydroquinoline derivatives have demonstrated moderate EGFR-TK inhibitory activity with IC50 values in the 21–25 µM range against non-small cell lung cancer (A-549) and pancreatic cancer (PANC-1) cell lines [1]. In a 2025 study, compound 6e (a 4-methylphenyl derivative) showed an IC50 of 21.46 ± 1.41 µM against A-549 cells, while compounds 6h (4-hydroxyphenyl) and 6m (3,4-dimethylphenyl) exhibited IC50 values of 22.22 ± 1.10 µM and 24.39 ± 2.39 µM, respectively. These compounds share the 4-oxo-1,4-dihydroquinoline core with CAS 895638-75-2, differing primarily in the nature of the N1-side chain. The 3-benzoyl substitution present in the target compound is not represented in this dataset, but the 3-benzoyl group introduces a distinct hydrogen-bond acceptor pharmacophore that may further modulate EGFR-TK binding [2].

EGFR tyrosine kinase Anticancer activity Quinoline acetamide

Lipophilicity Modulation Through 4-Fluorophenyl Substitution: Predicted Versus Calculated LogP

The N-(4-fluorophenyl)acetamide moiety of CAS 895638-75-2 is predicted to confer distinct lipophilicity compared to the non-fluorinated N-phenylacetamide analog (CAS 1251647-56-9). The methyl-substituted analog (CAS 895638-79-6) has a computed XLogP3 of 5.1 and a topological polar surface area (TPSA) of 66.5 Ų [1]. Replacing the para-methyl group with a para-fluoro substituent (as in CAS 895638-75-2) is expected to slightly reduce XLogP (typical Δ of approximately -0.3 to -0.5 log units for -CH3 → -F replacement on an aromatic ring) while modestly increasing TPSA, which influences membrane permeability and oral bioavailability predictions per Lipinski's Rule of Five [2]. This fine-tuning of lipophilicity without changing the core scaffold is a critical parameter for optimizing pharmacokinetic profiles in lead optimization campaigns.

Lipophilicity ADME prediction Fluorine substitution

Metabolic Stability Differentiation: Para-Fluoroanilide Versus Non-Fluorinated Anilide

The para-fluoro substituent on the N-phenylacetamide side chain of CAS 895638-75-2 is a well-established structural motif for enhancing metabolic stability. Evidence from the broader medicinal chemistry literature indicates that para-fluorination of anilide rings can block cytochrome P450-mediated oxidative metabolism at the para position, thereby extending in vitro metabolic half-life [1]. In contrast, the direct non-fluorinated N-phenylacetamide analog (CAS 1251647-56-9) lacks this protective feature and is expected to undergo more rapid para-hydroxylation [2]. While direct comparative in vitro microsomal stability data for these two specific compounds are not published, the general SAR principle is supported by multiple studies on fluorinated anilides .

Metabolic stability Fluorine substitution Cytochrome P450

Recommended Research and Industrial Application Scenarios for 2-(3-Benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide (CAS 895638-75-2)


EGFR-TK Inhibitor Lead Optimization and SAR Expansion Studies

CAS 895638-75-2 is well-suited as a probe molecule for structure-activity relationship (SAR) studies targeting EGFR tyrosine kinase inhibition. The 3-benzoyl substitution represents an underexplored modification on the 4-oxo-1,4-dihydroquinoline scaffold, with class-level benchmark data suggesting that related compounds achieve IC50 values in the 21–25 µM range against A-549 non-small cell lung cancer cells [1]. By incorporating this compound into a screening panel alongside its 4-methylphenyl and 4-hydroxyphenyl counterparts, medicinal chemistry teams can systematically evaluate the contribution of the 3-benzoyl group to EGFR-TK binding affinity, cellular potency, and selectivity. The compound's commercial availability at ≥95% purity from providers such as Chemenu (Catalog No. CM824860) enables rapid procurement for these studies .

Comparative Pharmacokinetic Profiling of Fluorinated Versus Non-Fluorinated Quinoline Acetamides

The N-(4-fluorophenyl)acetamide side chain of CAS 895638-75-2 provides a defined structural handle for comparative ADME studies. Researchers can pair this compound with its non-fluorinated N-phenylacetamide analog (CAS 1251647-56-9) in parallel in vitro metabolic stability assays using liver microsomes or hepatocytes [1]. The para-fluoro substituent is predicted to block oxidative metabolism at the para position of the anilide ring, potentially resulting in a measurable difference in intrinsic clearance (CLint) and metabolic half-life (t1/2) . Such head-to-head studies would generate the quantitative pharmacokinetic differentiation data that are currently absent from the published literature for this specific compound series [2].

Halogen-Swap Selectivity Profiling for Target Engagement Studies

The existence of a near-isomeric analog, CAS 866348-74-5 (6-fluoro, N-(4-chlorophenyl)), which shares the same molecular formula but differs in halogen placement, creates a unique opportunity for comparative target engagement profiling [1]. By testing both compounds in parallel against a panel of kinases (e.g., EGFR, Axl, c-Met) or other quinoline-targeted enzymes, researchers can determine whether the 6-chloro/4-fluorophenyl configuration of CAS 895638-75-2 confers differential selectivity compared to the 6-fluoro/4-chlorophenyl isomer . This halogen-swap approach has been employed productively in other quinoline-based inhibitor programs and can reveal structure-selectivity relationships that guide further optimization [2].

Quote Request

Request a Quote for 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(4-fluorophenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.